molecular formula C7H14ClNO2S B3052221 Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride CAS No. 3963-50-6

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Cat. No.: B3052221
CAS No.: 3963-50-6
M. Wt: 211.71 g/mol
InChI Key: GLFFFEOHNDONDZ-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and pharmacological properties, making it a valuable entity in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are utilized to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is employed in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to inhibit enzymes such as angiotensin-converting enzyme (ACE), leading to various pharmacological effects. Additionally, the compound can interact with DNA and proteins, influencing cellular processes and exhibiting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

    Thiazolidine-2-carboxylic acid: Another thiazolidine derivative with similar structural features.

    2,2-Dimethylthiazolidine: A related compound with slight structural variations.

Uniqueness: Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride stands out due to its unique combination of methyl and carboxylate groups, which enhance its biological activity and pharmacokinetic properties. This makes it a more potent and versatile compound compared to its analogs .

Properties

IUPAC Name

methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-7(2)8-5(4-11-7)6(9)10-3;/h5,8H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFFFEOHNDONDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70637968
Record name Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3963-50-6
Record name NSC117402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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